molecular formula C21H26N6O6S B12773135 3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate CAS No. 72828-94-5

3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate

Cat. No.: B12773135
CAS No.: 72828-94-5
M. Wt: 490.5 g/mol
InChI Key: ZXIDZXQQYKYMNP-UHFFFAOYSA-M
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Description

3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate is a complex organic compound with potential applications in various scientific fields. This compound features a triazolium core, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazolium ring, azo coupling, and the introduction of the hydrogen sulfate group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolium-based compounds and azo dyes, such as:

  • 1,2,4-Triazolium derivatives
  • Azo dyes like methyl orange and Congo red

Uniqueness

3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)-amino)phenyl)azo)-2,4-dimethyl-1,2,4-triazolium hydrogen sulfate is unique due to its specific structure, which combines a triazolium core with an azo linkage and a hydrogen sulfate group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

72828-94-5

Molecular Formula

C21H26N6O6S

Molecular Weight

490.5 g/mol

IUPAC Name

2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate

InChI

InChI=1S/C21H25N6O2.H2O4S/c1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)23-24-21-25(2)16-22-26(21)3;1-5(2,3)4/h5-13,16H,4,14-15H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

ZXIDZXQQYKYMNP-UHFFFAOYSA-M

Canonical SMILES

CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=[N+](C=NN3C)C.OS(=O)(=O)[O-]

Origin of Product

United States

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